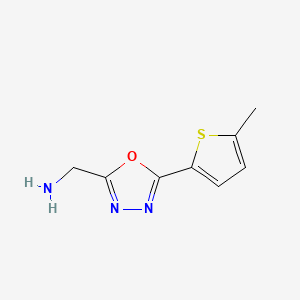![molecular formula C10H10N2O B567675 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1222533-85-8](/img/structure/B567675.png)
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc2[nH]cc(C(C)=O)c2c1 . This provides a way to visualize the compound’s structure using cheminformatics software. Physical And Chemical Properties Analysis
As mentioned earlier, 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a solid compound . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
FGFR Inhibitors
This compound has been evaluated for its potential as an FGFR (Fibroblast Growth Factor Receptor) inhibitor. FGFRs are a family of receptor tyrosine kinases that are involved in various biological processes including cell proliferation, differentiation, and migration. Inhibitors targeting FGFRs can be used in cancer therapy to prevent tumor growth and metastasis .
Cell Migration and Invasion Assays
The compound has been used in studies to assess its effect on cell migration and invasion abilities. For example, compound 4h, which includes the 1H-pyrrolo[2,3-b]pyridine motif, was evaluated for its impact on the migration and invasion abilities of 4T1 cells through transwell chamber assays .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not available, it’s worth noting that research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This suggests that 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and similar compounds could have potential applications in cancer therapy.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and function .
Biochemical Pathways
Based on its structure, it may influence pathways involving pyrrolopyridine, a heterocyclic compound
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or modulating receptor signaling .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
Eigenschaften
IUPAC Name |
1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(7(2)13)5-12-10(8)11-4-6/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMNQLBIOGYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C(=O)C)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678416 |
Source


|
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1222533-85-8 |
Source


|
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)


![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)


![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)



